molecular formula C10H10O2S B6240893 3,4-dihydro-2H-1-benzothiopyran-8-carboxylic acid CAS No. 152880-21-2

3,4-dihydro-2H-1-benzothiopyran-8-carboxylic acid

Cat. No.: B6240893
CAS No.: 152880-21-2
M. Wt: 194.3
InChI Key:
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Description

3,4-dihydro-2H-1-benzothiopyran-8-carboxylic acid is an organic compound that belongs to the class of benzothiopyrans This compound is characterized by a benzene ring fused to a thiopyran ring, with a carboxylic acid group attached at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-1-benzothiopyran-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiophenol with cinnamaldehyde in the presence of an iodine catalyst. This reaction proceeds through a cyclocondensation mechanism, yielding the desired benzothiopyran derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3,4-dihydro-2H-1-benzothiopyran-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted benzothiopyran derivatives.

Scientific Research Applications

3,4-dihydro-2H-1-benzothiopyran-8-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-1-benzothiopyran-8-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dihydro-2H-1-benzothiopyran-4-carboxylic acid
  • 2H-1-Benzothiopyran, 3,4-dihydro-

Comparison

Compared to similar compounds, 3,4-dihydro-2H-1-benzothiopyran-8-carboxylic acid is unique due to the position of

Properties

CAS No.

152880-21-2

Molecular Formula

C10H10O2S

Molecular Weight

194.3

Purity

95

Origin of Product

United States

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